5-(Difluoromethyl)furan-2-carbaldehyde
Overview
Description
5-(Difluoromethyl)furan-2-carbaldehyde is an organic compound that features a furan ring substituted with a difluoromethyl group and an aldehyde group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Difluoromethyl)furan-2-carbaldehyde can be achieved through several methods. One common approach involves the difluoromethylation of 2-furancarboxaldehyde. This process typically employs difluoromethylating agents such as difluoromethyl bromide or difluoromethyl iodide in the presence of a base like potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize advanced catalytic systems and optimized reaction conditions to ensure high purity and consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(Difluoromethyl)furan-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The difluoromethyl group can participate in substitution reactions, particularly with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines and thiols can react with the difluoromethyl group under suitable conditions.
Major Products Formed
Oxidation: 5-Difluoromethyl 2-furancarboxylic acid.
Reduction: 5-Difluoromethyl 2-furanmethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-(Difluoromethyl)furan-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe for studying enzyme-catalyzed reactions involving aldehydes.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 5-(Difluoromethyl)furan-2-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The difluoromethyl group can enhance the compound’s stability and reactivity, making it a valuable tool in biochemical studies .
Comparison with Similar Compounds
Similar Compounds
2,5-Furandicarboxaldehyde: Features two aldehyde groups on the furan ring.
5-Methyl 2-furancarboxaldehyde: Contains a methyl group instead of a difluoromethyl group
Uniqueness
5-(Difluoromethyl)furan-2-carbaldehyde is unique due to the presence of the difluoromethyl group, which imparts distinct chemical properties such as increased stability and reactivity compared to its analogs. This makes it particularly useful in applications requiring robust and reactive aldehyde functionalities .
Properties
IUPAC Name |
5-(difluoromethyl)furan-2-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F2O2/c7-6(8)5-2-1-4(3-9)10-5/h1-3,6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAGUYIZBWWVNRN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)C(F)F)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.